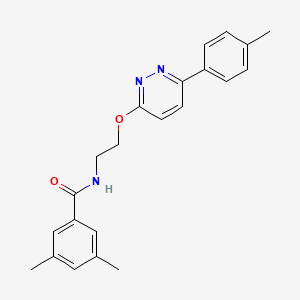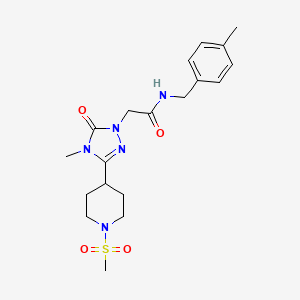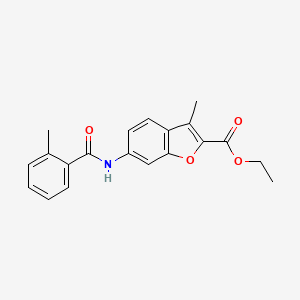![molecular formula C10H11N3O2 B2653282 Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 1353496-72-6](/img/structure/B2653282.png)
Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyridine derivatives involves an oxidative [4 + 1] annulation used to prepare 1,2,4-triazolo[4,3-a]pyridines in the presence of I2–DMSO . This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Molecular Structure Analysis
Triazole compounds, including this compound, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Scientific Research Applications
Antibacterial Activity
The 1,2,4-triazole moiety, which is structurally similar to ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, is known for its potent antibacterial activity against a range of pathogens, including Staphylococcus aureus. These compounds function as potent inhibitors of various bacterial enzymes such as DNA gyrase and topoisomerase IV, and exhibit broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant strains (Jie Li & Junwei Zhang, 2021).
Ethylene Inhibition in Agriculture
Compounds related to this compound, like 1-methylcyclopropene, have been used in agricultural practices to inhibit ethylene action, thereby delaying the ripening and senescence of fruits and vegetables. This application is crucial for extending the shelf-life of produce and reducing post-harvest losses, showcasing the potential agricultural applications of this compound derivatives (S. Blankenship & J. Dole, 2003).
Optical Sensors and Biomedical Applications
Derivatives of 1,2,4-triazoles, which are closely related to this compound, have found applications in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them suitable for use as exquisite sensing materials with a range of biological and medicinal applications, including the detection of various biomolecules (Gitanjali Jindal & N. Kaur, 2021).
Eco-friendly Synthesis of Triazoles
Recent advances in the synthesis of triazoles, including compounds similar to this compound, have highlighted eco-friendly methods employing microwave irradiation and green catalysts. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields, making them suitable for industrial synthesis of drugs and other applications (M. D. de Souza et al., 2019).
Mechanism of Action
The possible mechanism of action of triazole-pyrimidine hybrid compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Future Directions
The novel scaffolds of triazole-pyridine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact on .
Properties
IUPAC Name |
ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-4-6-13-7(2)11-12-9(8)13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBPYLPTCJBREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NN=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653200.png)


![5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2653203.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)
![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2653206.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2653208.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2653216.png)
![1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidine-1-carbonyl}isoquinoline](/img/structure/B2653218.png)

